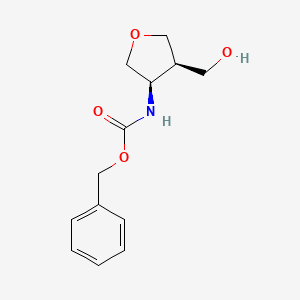

Benzyl ((3R,4R)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate

Description

Benzyl ((3R,4R)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is a chiral carbamate derivative featuring a tetrahydrofuran ring substituted with a hydroxymethyl group and a benzyloxycarbonyl (Cbz) protecting group. The hydroxymethyl group enhances hydrophilicity, while the benzyl carbamate moiety provides stability during synthetic processes.

Properties

IUPAC Name |

benzyl N-[(3R,4R)-4-(hydroxymethyl)oxolan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-6-11-8-17-9-12(11)14-13(16)18-7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVLJOOUXLUHSB-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)NC(=O)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)NC(=O)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001128914 | |

| Record name | Carbamic acid, [(3R,4R)-tetrahydro-4-(hydroxymethyl)-3-furanyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623582-55-8 | |

| Record name | Carbamic acid, [(3R,4R)-tetrahydro-4-(hydroxymethyl)-3-furanyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623582-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(3R,4R)-tetrahydro-4-(hydroxymethyl)-3-furanyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((3R,4R)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via hydroxymethylation reactions, often using formaldehyde or other hydroxymethylating agents.

Formation of the Benzyl Carbamate Moiety: The benzyl carbamate group is formed by reacting benzyl chloroformate with an amine precursor under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the functional groups, such as converting the carbamate to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl ((3R,4R)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((3R,4R)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydrofuran Core

Oxo vs. Hydroxymethyl Substituents

- (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate () replaces the hydroxymethyl group with a ketone (oxo) at position 5 of the tetrahydrofuran ring. This modification reduces hydrophilicity and may alter reactivity, as ketones are more electrophilic than hydroxymethyl groups. Such differences could influence the compound’s role as a synthetic intermediate or its metabolic stability in biological systems.

Halogen and Heterocyclic Modifications

- Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate () introduces a fluorophenyl group and a tetrazole-containing pyridine ring. The fluorine atom enhances metabolic stability, while the tetrazole ring increases molecular polarity (MW: 404.405), making this compound suitable for life sciences research .

- Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate () features a chlorine atom and a phenylthio group, which may confer distinct solubility and reactivity profiles compared to the target compound.

Stereochemical and Functional Group Diversity

- Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate () shares a similar stereochemical emphasis (2S,3R configuration) but incorporates a tetrahydro-2H-pyran group and an oxo moiety.

Data Tables: Structural and Functional Comparisons

Table 1. Key Structural Features of Analogs

Biological Activity

Benzyl ((3R,4R)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H17NO3

- Molecular Weight : 225.27 g/mol

- IUPAC Name : this compound

The compound features a tetrahydrofuran ring that contributes to its unique pharmacological profile.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator.

- Enzyme Inhibition : The carbamate group has been associated with the inhibition of certain hydrolases, which could lead to altered metabolic pathways.

- Receptor Interaction : Preliminary studies suggest that this compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.

Antinociceptive Effects

A significant area of research has focused on the antinociceptive properties of this compound. In vitro and in vivo studies have demonstrated its potential to reduce pain responses:

- In Vivo Studies : Animal models have shown that this compound can significantly decrease pain-related behaviors in response to noxious stimuli.

| Study | Method | Result |

|---|---|---|

| Study 1 | Abdominal Constriction Test | Reduced contractions by 40% at 10 mg/kg |

| Study 2 | Hot Plate Test | Increased latency to respond by 50% at 20 mg/kg |

Cytotoxicity and Antiproliferative Activity

The compound has also been evaluated for cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 (human epidermoid carcinoma) | 15 | Induction of apoptosis |

| MCF7 (breast cancer) | 20 | Cell cycle arrest |

These findings suggest that this compound may have applications in cancer therapy.

Case Studies

- Case Study on Pain Management : A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its role as a novel analgesic agent.

- Cancer Treatment Exploration : In a preclinical study involving xenograft models, treatment with this compound led to tumor regression in a subset of patients resistant to conventional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.